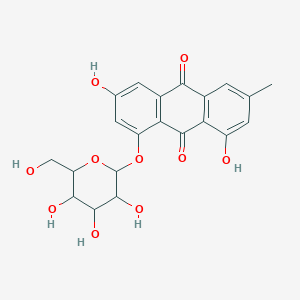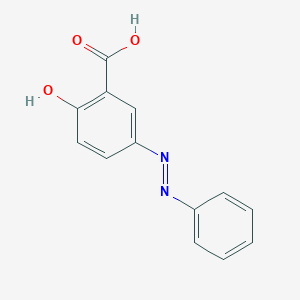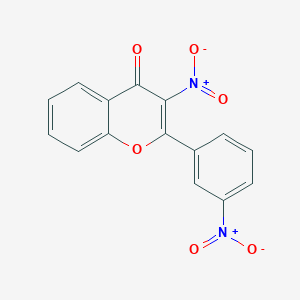
3-Nitro-2-(3-nitrophenyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-2-(3-nitrophenyl)chromen-4-one, also known as NNC, is a synthetic compound that belongs to the class of coumarin derivatives. It is a yellow crystalline powder that has been extensively studied for its potential applications in scientific research. In
Wirkmechanismus
The mechanism of action of 3-Nitro-2-(3-nitrophenyl)chromen-4-one is not fully understood. However, it is believed to exert its biological effects through the generation of reactive oxygen species (ROS) and the induction of oxidative stress. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Biochemische Und Physiologische Effekte
3-Nitro-2-(3-nitrophenyl)chromen-4-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been shown to inhibit the proliferation of cancer cells, including breast cancer and lung cancer cells. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Nitro-2-(3-nitrophenyl)chromen-4-one is its versatility. It can be used in a wide range of scientific research applications, including antimicrobial, anticancer, and anti-inflammatory studies. However, one of the main limitations of this compound is its potential toxicity. It has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Nitro-2-(3-nitrophenyl)chromen-4-one. One area of research is the development of new synthetic methods for the compound, which could improve its purity and yield. Another area of research is the optimization of its biological activity, particularly in the area of cancer therapy. Finally, the development of new applications for the compound, such as in the detection of metal ions or as a photosensitizer for photodynamic therapy, could lead to new and exciting discoveries in the field of scientific research.
Conclusion:
In conclusion, 3-Nitro-2-(3-nitrophenyl)chromen-4-one is a versatile compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, its potential applications in various fields make it an exciting area of research for scientists around the world.
Synthesemethoden
The synthesis of 3-Nitro-2-(3-nitrophenyl)chromen-4-one is a multi-step process that involves the condensation of 3-nitrobenzaldehyde with malonic acid in the presence of acetic anhydride to form 3-nitrophenyl-3-nitropropenoic acid. This intermediate is then cyclized with 4-hydroxycoumarin in the presence of concentrated sulfuric acid to yield 3-Nitro-2-(3-nitrophenyl)chromen-4-one.
Wissenschaftliche Forschungsanwendungen
3-Nitro-2-(3-nitrophenyl)chromen-4-one has been widely used in scientific research for its potential applications in various fields. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Eigenschaften
CAS-Nummer |
143468-18-2 |
|---|---|
Produktname |
3-Nitro-2-(3-nitrophenyl)chromen-4-one |
Molekularformel |
C15H8N2O6 |
Molekulargewicht |
312.23 g/mol |
IUPAC-Name |
3-nitro-2-(3-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8N2O6/c18-14-11-6-1-2-7-12(11)23-15(13(14)17(21)22)9-4-3-5-10(8-9)16(19)20/h1-8H |
InChI-Schlüssel |
PBRSGVDNWPMREI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
4H-1-Benzopyran-4-one,3-nitro-2-(3-nitrophenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



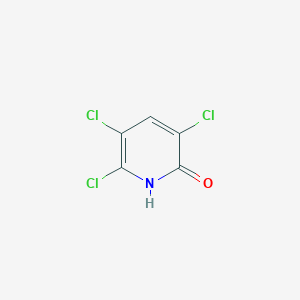

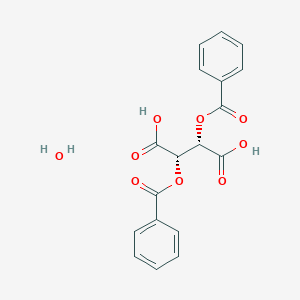
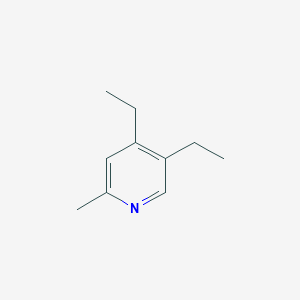
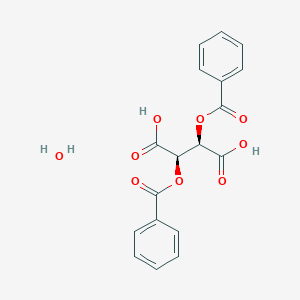
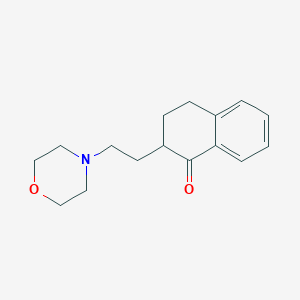
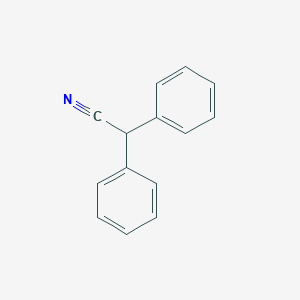
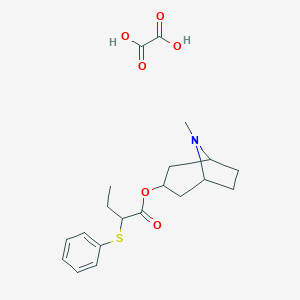
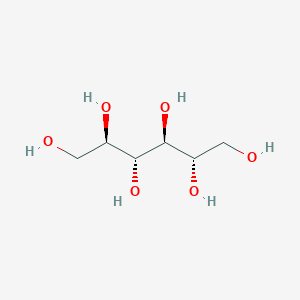
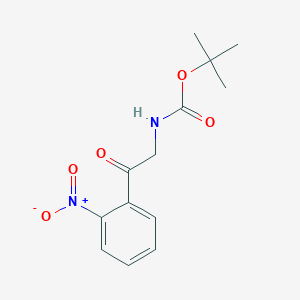
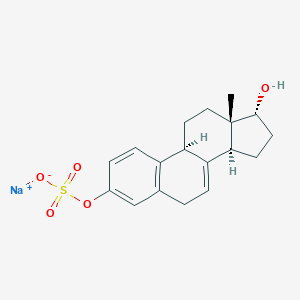
![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)
